Sodium 2-(2-fluoropyridin-4-yl)acetate
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Overview
Description
Sodium 2-(2-fluoropyridin-4-yl)acetate is a chemical compound with the molecular formula C₇H₅FNNaO₂ and a molecular weight of 177.11 g/mol . This compound is characterized by the presence of a fluoropyridine ring attached to an acetate group, with sodium as the counterion. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-fluoropyridin-4-yl)acetate typically involves the reaction of 2-fluoropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the fluoropyridine moiety. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(2-fluoropyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoropyridine ring to more saturated compounds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Sodium 2-(2-fluoropyridin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of Sodium 2-(2-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The fluoropyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetate group may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake .
Comparison with Similar Compounds
- Sodium 2-(2-chloropyridin-4-yl)acetate
- Sodium 2-(2-bromopyridin-4-yl)acetate
- Sodium 2-(2-iodopyridin-4-yl)acetate
Comparison: Sodium 2-(2-fluoropyridin-4-yl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .
Biological Activity
Sodium 2-(2-fluoropyridin-4-yl)acetate is a compound of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities and potential applications. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
This compound contains a fluoropyridine ring that enhances its reactivity and interaction with biological targets. The mechanism of action primarily involves:
- Enzyme Interaction : The compound can inhibit or modulate the activity of specific enzymes, which may affect various metabolic pathways.
- Cellular Uptake : The acetate group contributes to the solubility and cellular uptake of the compound, potentially enhancing its bioavailability in biological systems .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Investigations have shown that the compound has potential antimicrobial effects, making it a candidate for further studies in treating infections.
- Anti-inflammatory Effects : Ongoing research is exploring its anti-inflammatory properties, which could lead to therapeutic applications in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrate that the compound can significantly inhibit the growth of certain bacterial strains and cancer cell lines. For instance, a study indicated an IC50 value in the low micromolar range against specific cancer types, suggesting potent cytotoxicity .
- Mechanistic Insights : Research employing molecular docking techniques has revealed that this compound binds effectively to key enzymes involved in metabolic processes, thereby inhibiting their activity. This binding affinity is attributed to the unique electronic properties imparted by the fluorine atom in the pyridine ring .
- Comparative Studies : Comparative analyses with structurally similar compounds (e.g., Sodium 2-(2-chloropyridin-4-yl)acetate) indicate that the presence of fluorine enhances biological activity due to increased electronegativity and altered steric properties. This distinction is critical for understanding the structure-activity relationship (SAR) of these compounds.
Data Tables
The following table summarizes key research findings related to the biological activity of this compound:
Properties
IUPAC Name |
sodium;2-(2-fluoropyridin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2.Na/c8-6-3-5(1-2-9-6)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONNSVAZMKVQSQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)[O-])F.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FNNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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